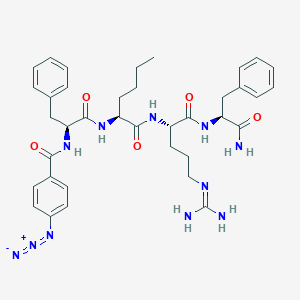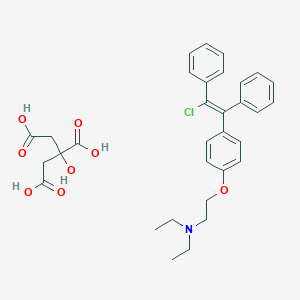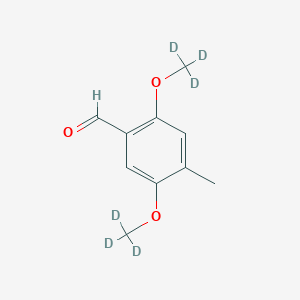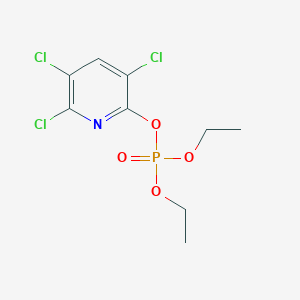
N-(4-Azidobenzoyl)fnlrfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azidobenzoyl)fnlrfamide, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. ABF is a photoactivatable probe that can be used to study protein-ligand interactions and enzyme activity in vitro and in vivo.
Wirkmechanismus
N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that works by covalently labeling proteins upon exposure to UV light. The azide group in N-(4-Azidobenzoyl)fnlrfamide is highly reactive and can undergo a photochemical reaction upon exposure to UV light. The resulting nitrene intermediate can then react with nearby amino acid residues in the protein, resulting in covalent labeling. The labeling is irreversible, allowing for the identification and isolation of the labeled protein.
Biochemische Und Physiologische Effekte
N-(4-Azidobenzoyl)fnlrfamide labeling can have both biochemical and physiological effects on proteins. The covalent labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. However, N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. The physiological effects of N-(4-Azidobenzoyl)fnlrfamide labeling are not well understood, and further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Azidobenzoyl)fnlrfamide has several advantages for lab experiments. It is a versatile probe that can be used to study a wide range of proteins and protein interactions. N-(4-Azidobenzoyl)fnlrfamide labeling is irreversible, allowing for the identification and isolation of the labeled protein. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to identify critical amino acid residues involved in protein-ligand interactions and enzyme activity. However, N-(4-Azidobenzoyl)fnlrfamide labeling has some limitations. The labeling can disrupt protein function, leading to changes in enzyme activity and ligand binding. N-(4-Azidobenzoyl)fnlrfamide labeling is also dependent on UV light, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for N-(4-Azidobenzoyl)fnlrfamide research. One direction is to develop new photoactivatable probes with improved labeling efficiency and specificity. Another direction is to use N-(4-Azidobenzoyl)fnlrfamide labeling to study protein dynamics and conformational changes. N-(4-Azidobenzoyl)fnlrfamide labeling can also be used to study protein-protein interactions in living cells and organisms. Further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.
In conclusion, N-(4-Azidobenzoyl)fnlrfamide is a photoactivatable probe that has significant potential for biochemical research. Its versatility and irreversible labeling make it a valuable tool for studying protein-ligand interactions and enzyme activity. However, further research is needed to determine the long-term effects of N-(4-Azidobenzoyl)fnlrfamide labeling on protein function and to develop new applications for N-(4-Azidobenzoyl)fnlrfamide in biochemical research.
Synthesemethoden
The synthesis of N-(4-Azidobenzoyl)fnlrfamide involves the reaction of 4-azidobenzoic acid with Fmoc-protected amine. The reaction is carried out in the presence of a coupling reagent such as HATU or DIC. After the reaction, the Fmoc group is removed using piperidine, and the resulting N-(4-Azidobenzoyl)fnlrfamide is purified using column chromatography. The purity of N-(4-Azidobenzoyl)fnlrfamide can be confirmed using HPLC and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-Azidobenzoyl)fnlrfamide has a wide range of applications in biochemical research. It can be used to study protein-ligand interactions, enzyme activity, and protein-protein interactions. N-(4-Azidobenzoyl)fnlrfamide can be incorporated into peptides and proteins using solid-phase peptide synthesis. The resulting N-(4-Azidobenzoyl)fnlrfamide-labeled peptides and proteins can be used to study ligand binding and enzyme activity using photoaffinity labeling techniques. N-(4-Azidobenzoyl)fnlrfamide can also be used to study protein-protein interactions using cross-linking techniques.
Eigenschaften
CAS-Nummer |
154447-48-0 |
|---|---|
Produktname |
N-(4-Azidobenzoyl)fnlrfamide |
Molekularformel |
C37H47N11O5 |
Molekulargewicht |
725.8 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide |
InChI |
InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
SOXDGENEVFEFJN-ORYMTKCHSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Kanonische SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Andere CAS-Nummern |
154447-48-0 |
Sequenz |
FXRF |
Synonyme |
AzBz-Phe-Nle-Arg-Phe-NH2 N-(4-azido-benzoyl)FnLRF-amide N-(4-azidobenzoyl)FnLRFamide N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)







